molecular formula C19H25NO B1385492 4-Isobutoxy-N-(3-phenylpropyl)aniline CAS No. 1040687-87-3

4-Isobutoxy-N-(3-phenylpropyl)aniline

Cat. No.: B1385492
CAS No.: 1040687-87-3
M. Wt: 283.4 g/mol
InChI Key: PHTLUOFSXMCQJV-UHFFFAOYSA-N
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Description

4-Isobutoxy-N-(3-phenylpropyl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C19H25NO and a molecular weight of 283.41 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. We know its molecular formula is C19H25NO and its molecular weight is 283.41 , but further details like melting point, boiling point, solubility, etc., are not provided.

Scientific Research Applications

1. Hydroamination of Diphenylbutadiyne

A study by Younis et al. (2016) explored the hydroamination of diphenylbutadiyne with secondary N-methyl-anilines. The research used a specific precatalyst and achieved regioselective hydroamination, yielding various anilino compounds, including (N-methyl)-(N-aryl)-1,4-diphenylbut-1-ene-3-yne-1-ylamine. This process highlights the potential of similar aniline derivatives in organic synthesis and catalysis (Younis et al., 2016).

2. Molecular Structure and Spectroscopy

Efil and Bekdemir (2014) focused on 4-Methoxy-N-(3-phenylallylidene) aniline, a similar compound, synthesizing and characterizing it through spectroscopic techniques. Their work included analyzing the molecular structure, vibrational frequencies, and NMR shifts, offering insights into how these properties could be relevant for similar aniline derivatives in material science and spectroscopy (Efil & Bekdemir, 2014).

3. Synthesis of Benzoxazine

Zhang et al. (2015) investigated the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde. They identified key intermediates, such as N-hydroxymethyl aniline, in the reaction paths. This study provides a foundation for the synthesis of complex organic molecules where aniline derivatives play a critical role (Zhang et al., 2015).

4. Liquid Crystalline Properties

Sakagami et al. (2002) examined the liquid crystalline properties of 4-isopropyl- and 4-isopropoxy-N-(4- n -alkoxysalicylidene)anilines. They discovered unique phase transitions and liquid crystalline behaviors, indicating potential applications in materials science and display technologies (Sakagami et al., 2002).

5. Calciate-Mediated Hydroamination

Glock et al. (2012) explored calciate-mediated intermolecular hydroamination of diphenylbutadiyne with N-phenyl and N-isopropyl-substituted anilines. Their research provides insights into the catalytic applications of aniline derivatives in organic synthesis (Glock et al., 2012).

Mechanism of Action

The mechanism of action of 4-Isobutoxy-N-(3-phenylpropyl)aniline is not available from the search results. It’s often used in proteomics research , but the exact biological or chemical processes it’s involved in are not specified.

Future Directions

The future directions for the use of 4-Isobutoxy-N-(3-phenylpropyl)aniline are not clear from the search results. As it’s used in proteomics research , it may continue to be used in this field, contributing to our understanding of proteins and their functions.

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(3-phenylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-16(2)15-21-19-12-10-18(11-13-19)20-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,16,20H,6,9,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTLUOFSXMCQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)NCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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